Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be performed under metal-free, mild, and operationally simple conditions. An organic base mediates the reaction, resulting in good to excellent yields with excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the tandem reaction mentioned above suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives of the original compound.
Scientific Research Applications
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex natural products and bioactive molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and molecular recognition processes.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects is not fully understood. its bicyclic structure is known to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target molecules, leading to various biological and chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylate: Shares the same core structure but lacks the amino and oxabicyclo groups.
2-Oxabicyclo[2.2.2]octane: Similar bicyclic structure but without the carboxylate and amino groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related bicyclic compound used as a catalyst in various chemical reactions.
Uniqueness
Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of functional groups and bicyclic structure, which confer distinct reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGZTCIQBIMPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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